molecular formula C13H9NO3 B13557262 3-benzoylpyridine-4-carboxylic Acid

3-benzoylpyridine-4-carboxylic Acid

Cat. No.: B13557262
M. Wt: 227.21 g/mol
InChI Key: FMKKUXDBNQVCRO-UHFFFAOYSA-N
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Description

3-Benzoylpyridine-4-carboxylic acid is a heterocyclic organic compound that features a benzoyl group attached to a pyridine ring, with a carboxylic acid functional group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-benzoylpyridine-4-carboxylic acid can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes or the use of Grignard reagents, which are efficient and cost-effective for producing carboxylic acids.

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: N-bromosuccinimide.

Major Products:

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated compounds.

Mechanism of Action

The mechanism of action of 3-benzoylpyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C13H9NO3

Molecular Weight

227.21 g/mol

IUPAC Name

3-benzoylpyridine-4-carboxylic acid

InChI

InChI=1S/C13H9NO3/c15-12(9-4-2-1-3-5-9)11-8-14-7-6-10(11)13(16)17/h1-8H,(H,16,17)

InChI Key

FMKKUXDBNQVCRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)C(=O)O

Origin of Product

United States

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